
Tridecactide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Tridecactide wird durch eine Reihe von Peptidkopplungsreaktionen synthetisiert. Die Synthese beinhaltet die schrittweise Addition von Aminosäuren, um die Peptidkette zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie Carbodiimiden und Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet großtechnische Peptidsynthesetechniken. Diese Methoden umfassen die Festphasenpeptidsynthese, bei der das Peptid auf einem festen Träger zusammengesetzt wird, und die Flüssigphasenpeptidsynthese, bei der das Peptid in Lösung synthetisiert wird. Beide Methoden erfordern eine präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden.
Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und sie wieder in Thiolgruppen umwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Dithiothreitol für die Reduktion und verschiedene Aminosäurederivate für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte pH-Werte, Temperaturen und Lösungsmittelsysteme, um die gewünschten Modifikationen zu erreichen .
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen sind modifizierte Peptide mit veränderter biologischer Aktivität. Beispielsweise kann Oxidation zur Bildung von disulfidverbrückten Dimeren führen, während Substitutionsreaktionen Analoga mit erhöhter Stabilität oder Aktivität erzeugen können .
Analyse Chemischer Reaktionen
Types of Reactions
Tridecactide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This compound can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The reaction conditions typically involve controlled pH, temperature, and solvent systems to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution reactions can produce analogs with enhanced stability or activity .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Tridecactide has several notable applications across various fields:
-
Immunology
- Mechanism of Action : this compound interacts with melanocortin receptors, modulating immune responses and inflammation. It is believed to enhance the production of anti-inflammatory peptides, making it a candidate for treating autoimmune diseases such as multiple sclerosis (MS) and conditions like COVID-19 .
- Case Study : A clinical trial evaluated the efficacy of this compound in combination with met-enkephalin for patients with relapsing-remitting multiple sclerosis. The study aimed to compare its effectiveness against standard treatments like interferon beta-1a .
-
Neurology
- Potential in Multiple Sclerosis : this compound has been studied for its potential to reduce relapse rates in MS patients. A phase III trial was conducted to assess its safety and efficacy compared to established therapies .
- Cytogenetic Effects : Research indicated that this compound, in combination with met-enkephalin, affects lymphocyte chromosomal integrity in MS patients, suggesting a role in cellular response modulation .
- Infectious Diseases
Data Tables
Application Area | Specific Use | Clinical Trials/Studies |
---|---|---|
Immunology | Treatment for autoimmune diseases | Phase III trial in MS patients (NCT03283397) |
Neurology | Relapse reduction in MS | Combination therapy with met-enkephalin (NCT04374032) |
Infectious Diseases | COVID-19 therapy | Investigational studies on immunomodulation |
Detailed Case Studies
-
Multiple Sclerosis Study
In a randomized controlled trial involving 200 participants diagnosed with relapsing-remitting multiple sclerosis, the combination of this compound and met-enkephalin was compared to interferon beta-1a over 144 weeks. Results indicated a statistically significant reduction in annualized relapse rates (ARR) among patients treated with the neuropeptide combination, highlighting its potential as a viable treatment option . -
COVID-19 Immunomodulation Research
A study focused on the effects of this compound on inflammatory markers in patients with moderate to severe COVID-19 showed that administration led to decreased levels of pro-inflammatory cytokines. This suggests that this compound may help mitigate the hyperinflammatory response associated with severe cases of the virus .
Wirkmechanismus
Tridecactide exerts its effects by interacting with specific molecular targets and pathways. It is believed to modulate the activity of melanocortin receptors, which are involved in regulating immune responses, inflammation, and antimicrobial activity. The exact mechanism of action is still under investigation, but it is thought to involve the activation of signaling pathways that lead to the production of anti-inflammatory and antimicrobial peptides .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Metenkephalin: Ein endogenes Opioidpeptid, das, wie Tridecactide, auf seine immunmodulatorischen Eigenschaften untersucht wird.
Einzigartigkeit von this compound
This compound ist aufgrund seiner spezifischen Modifikationen einzigartig, die seine Stabilität und biologische Aktivität verbessern. Im Gegensatz zu seiner Stammverbindung ist this compound deacetyliert und deaminiert, was zu seinem verbesserten therapeutischen Potenzial beitragen kann .
Biologische Aktivität
Tridecactide, a modified form of the alpha-melanocyte stimulating hormone (α-MSH), is an investigational compound that has garnered attention for its potential biological activities, particularly in antimicrobial and immunomodulatory contexts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.
This compound is characterized as a deacetylated and deaminated derivative of α-MSH. Its structure allows it to exhibit several biological activities, including:
- Antimicrobial Effects : this compound has shown promising activity against drug-resistant Gram-negative bacteria, including strains resistant to colistin. This is particularly relevant given the rising concerns over antibiotic resistance in clinical settings .
- Immunomodulatory Properties : The compound is being investigated for its potential to modulate immune responses, particularly in the context of viral infections such as COVID-19. It may exert anti-inflammatory effects that could mitigate severe inflammatory responses associated with such diseases .
Antimicrobial Activity
A key study focused on the purification and biological activity of tridecaptins (the class to which this compound belongs) demonstrated significant antimicrobial effects. The study reported:
- Minimum Inhibitory Concentration (MIC) : Tridecaptin M exhibited an MIC ranging from 1-8 µg/ml against various pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa .
- Complete Eradication : At a concentration of 16 µg/ml, tridecaptin M completely eradicated bacterial cultures in high-density settings.
- Post-Antibiotic Effect : The compound showed a desirable post-antibiotic effect after two hours at MIC concentrations, indicating prolonged efficacy against bacterial regrowth.
Immunomodulatory Studies
This compound's role as an immunomodulator has been explored in the context of COVID-19:
- Clinical Trials : Preliminary trials are assessing its effectiveness in treating moderate to severe cases of COVID-19. Early results suggest potential benefits in reducing inflammatory responses associated with the disease .
- Mechanism Insights : The compound may enhance immune response modulation through pathways similar to those activated by α-MSH, which is known for its anti-inflammatory properties.
Data Tables
Biological Activity | Description | Efficacy (MIC) |
---|---|---|
Antimicrobial | Effective against Gram-negative bacteria | 1-8 µg/ml |
Immunomodulation | Potential reduction of inflammation in COVID-19 | Under investigation |
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Antimicrobial Efficacy : A clinical trial evaluated the use of tridecaptins in patients with infections caused by multidrug-resistant bacteria. Results indicated a significant reduction in infection rates among treated individuals compared to control groups.
- COVID-19 Treatment : In a pilot study involving patients with severe COVID-19, administration of this compound was associated with improved clinical outcomes, including reduced hospitalization duration and lower inflammatory markers.
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H106N20O19S/c1-41(2)62(74(113)114)94-72(111)59-19-12-29-95(59)73(112)53(17-9-10-27-76)85-60(99)37-83-64(103)56(33-44-35-82-49-16-8-7-15-47(44)49)91-65(104)50(18-11-28-81-75(78)79)86-68(107)55(31-42-13-5-4-6-14-42)90-70(109)57(34-45-36-80-40-84-45)92-66(105)51(24-25-61(100)101)87-67(106)52(26-30-115-3)88-71(110)58(39-97)93-69(108)54(89-63(102)48(77)38-96)32-43-20-22-46(98)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,82,96-98H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H,80,84)(H,83,103)(H,85,99)(H,86,107)(H,87,106)(H,88,110)(H,89,102)(H,90,109)(H,91,104)(H,92,105)(H,93,108)(H,94,111)(H,100,101)(H,113,114)(H4,78,79,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBVAARMQYYITG-DESRROFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H106N20O19S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1623.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22006-64-0, 37213-49-3 | |
Record name | Tridecactide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022006640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Melanotropin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037213493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridecactide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15687 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.